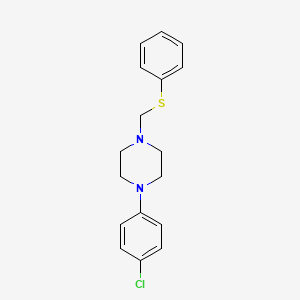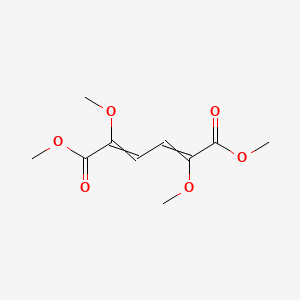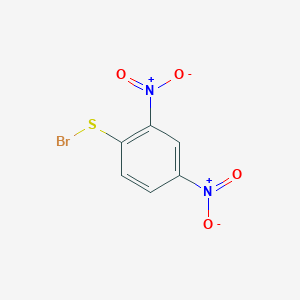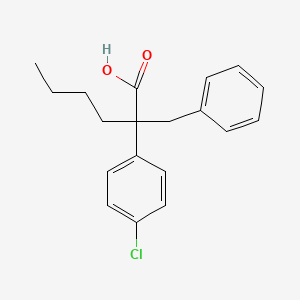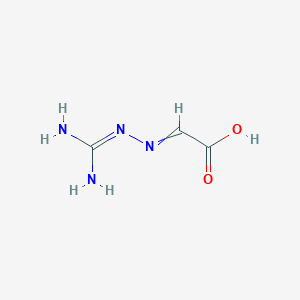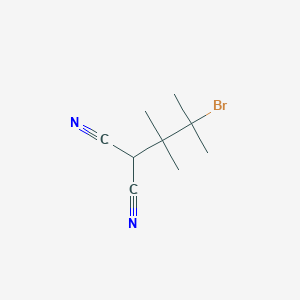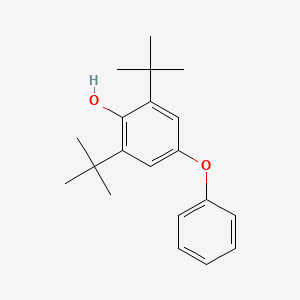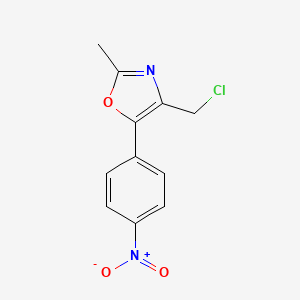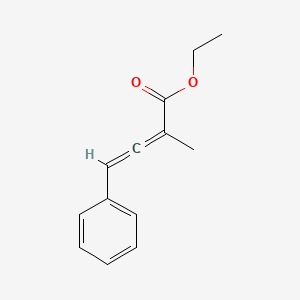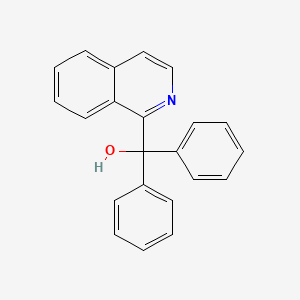
Isoquinolin-1-yl(diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolin-1-yl(diphenyl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a nitrogen-containing heterocyclic compound that is structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-1-yl(diphenyl)methanol can be achieved through several methods. One common approach involves the reaction of isoquinoline with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Isoquinolin-1-yl(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-1-yl(diphenyl)methanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield isoquinolin-1-yl(diphenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, acylating agents, and other electrophiles.
Major Products Formed
Oxidation: Isoquinolin-1-yl(diphenyl)methanone.
Reduction: Isoquinolin-1-yl(diphenyl)methane.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of isoquinolin-1-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Isoquinolin-1-yl(diphenyl)methanol can be compared with other similar compounds, such as:
Isoquinolin-1-yl(diphenyl)methanone:
Isoquinolin-1-yl(diphenyl)methane: A reduced derivative with distinct reactivity and uses.
Quinolin-1-yl(diphenyl)methanol: A structurally related compound with a quinoline instead of an isoquinoline moiety.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5467-92-5 |
|---|---|
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC名 |
isoquinolin-1-yl(diphenyl)methanol |
InChI |
InChI=1S/C22H17NO/c24-22(18-10-3-1-4-11-18,19-12-5-2-6-13-19)21-20-14-8-7-9-17(20)15-16-23-21/h1-16,24H |
InChIキー |
RWUBNIRCKNOULT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


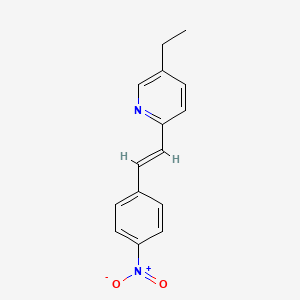

![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
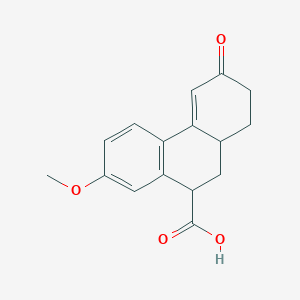
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
